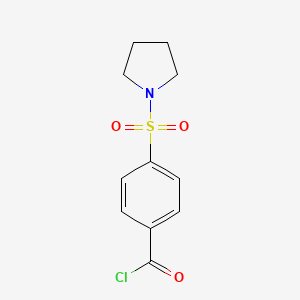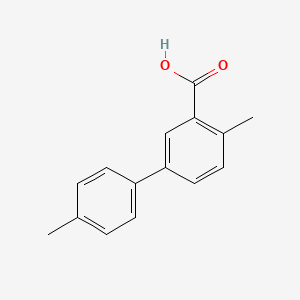
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride” is a compound that contains a benzoyl chloride group and a pyrrolidinylsulfonyl group . The benzoyl chloride group is a type of acyl chloride, and it’s highly reactive due to the presence of a good leaving group (Cl-). The pyrrolidinylsulfonyl group contains a pyrrolidine ring, which is a type of secondary amine and can act as a base or nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the benzoyl chloride) and a five-membered nitrogen-containing ring (from the pyrrolidine). The two rings are likely connected via a sulfonyl group .Chemical Reactions Analysis
As an acyl chloride, the benzoyl chloride portion of the molecule would be expected to undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution . The pyrrolidine ring could engage in reactions typical of secondary amines, such as protonation under acidic conditions or acting as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzoyl chloride could make the compound reactive and potentially corrosive. The pyrrolidine ring could confer basicity to the compound .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a valuable nitrogen heterocycle widely used by medicinal chemists. Here’s why it’s so interesting:
Bioactive Molecules: Researchers have identified bioactive compounds containing the pyrrolidine ring and its derivatives. These include:
Structure–Activity Relationship (SAR): Steric factors significantly influence biological activity. For instance:
- 4’-Phenyl Substituents : Activity increases with 4’-phenyl substituents in the order: 4’-PhH < 4’-PhCl < 4’-PhNO₂ .
Photophysics and Optoelectronics
Certain pyrrolidine derivatives exhibit interesting photophysical properties. Researchers investigate their use in:
Orientations Futures
The utility of “4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride” in future research or applications would depend on its reactivity, stability, and potential biological activity. Given the presence of a reactive benzoyl chloride group and a potentially biologically active pyrrolidine ring, it could be of interest in the synthesis of new pharmaceuticals or biologically active compounds .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJTXSHQFLFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[2-(2-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2383346.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)

![ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2383355.png)


![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383364.png)
